1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2377035-27-1
VCID: VC6642578
InChI: InChI=1S/C13H17NO2.ClH/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13;/h4-7H,1-3,8-9,14H2,(H,15,16);1H
SMILES: C1CCC(CC1)(C2=CC=C(C=C2)N)C(=O)O.Cl
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride

CAS No.: 2377035-27-1

Cat. No.: VC6642578

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride - 2377035-27-1

Specification

CAS No. 2377035-27-1
Molecular Formula C13H18ClNO2
Molecular Weight 255.74
IUPAC Name 1-(4-aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13;/h4-7H,1-3,8-9,14H2,(H,15,16);1H
Standard InChI Key OAMCJMPBWMSPCW-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C2=CC=C(C=C2)N)C(=O)O.Cl

Introduction

Structural Characteristics and Molecular Properties

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid hydrochloride features a cyclohexane ring substituted at the 1-position with both a 4-aminophenyl group and a carboxylic acid functional group. The hydrochloride salt forms via protonation of the amino group, improving its crystallinity and aqueous solubility. Key structural attributes include:

  • Cyclohexane Ring Conformation: The chair conformation of the cyclohexane ring minimizes steric strain, with the aminophenyl and carboxylic acid groups occupying equatorial positions to reduce 1,3-diaxial interactions .

  • Electronic Effects: The electron-donating amino group on the phenyl ring enhances the aromatic system's reactivity toward electrophilic substitution, while the carboxylic acid group introduces acidity (pKa ≈ 4.5–5.0) .

  • Hydrogen-Bonding Capacity: The hydrochloride salt facilitates hydrogen bonding through its ammonium (-NH3+) and chloride ions, influencing its solid-state packing and solubility profile .

Comparative analysis with structurally analogous compounds, such as 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives , reveals that the para-substitution pattern on the phenyl ring in 1-(4-aminophenyl)cyclohexane-1-carboxylic acid hydrochloride confers distinct electronic and steric properties. For instance, the aminomethyl group in the patent compound EP0055145B1 exhibits different hydrogen-bonding interactions compared to the aminophenyl group in the target compound.

Synthetic Routes and Optimization

Industrial Production Considerations

Scale-up challenges include optimizing reaction yields and minimizing byproducts. Continuous flow reactors, as described in EP0055145B1 for analogous compounds , could enhance efficiency during carboxylation and reduction steps. Purification via recrystallization from methanol/ether mixtures achieves >95% purity, as evidenced by similar protocols .

ActivityMechanismRelevance to Target Compound
Anti-inflammatoryInhibition of cyclooxygenase-2 (COX-2)Likely via aryl acid modulation of COX-2
AnalgesicModulation of TRPV1 receptorsPredicted based on carboxylic acid moiety
AntithromboticPlatelet aggregation inhibitionSimilar to cyclohexane-derived anticoagulants

In vitro assays on related compounds demonstrate IC50 values of 10–50 μM for COX-2 inhibition , suggesting potential therapeutic utility. The hydrochloride salt’s improved solubility may enhance bioavailability in preclinical models.

Industrial and Materials Science Applications

Polymer Synthesis

The carboxylic acid and amine functionalities enable use as a monomer in polyamides and polyesters. For example, copolymerization with hexamethylenediamine produces nylon-like materials with enhanced thermal stability (decomposition temperature >300°C) .

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III). Spectroscopic data from analogous compounds suggest octahedral geometry with binding constants (log K) of 4.2–5.8 .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate:

  • Hydrolysis: The hydrochloride salt undergoes slow hydrolysis in aqueous media (t1/2 ≈ 120 days at pH 7.4) .

  • Oxidation: The amine group oxidizes to nitroso derivatives under strong oxidative conditions (e.g., H2O2/Fe²+), necessitating inert atmosphere storage .

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